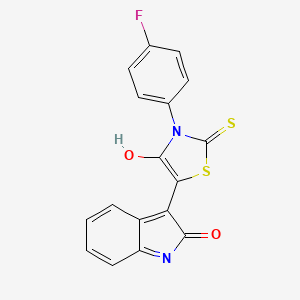

(Z)-3-(4-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

3-[3-(4-fluorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9FN2O2S2/c18-9-5-7-10(8-6-9)20-16(22)14(24-17(20)23)13-11-3-1-2-4-12(11)19-15(13)21/h1-8,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOVZKKUCMNJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various research studies and findings.

Synthesis

The synthesis of (Z)-3-(4-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the reaction of thiazolidinone derivatives with 2-oxoindole compounds. The general synthetic pathway includes:

- Formation of Thiazolidinone Core : The thiazolidinone ring is formed through the condensation of an appropriate thioketone with a carbonyl compound.

- Introduction of Indole Moiety : The 2-oxoindole derivative is then reacted with the thiazolidinone to yield the final product.

- Purification : The product is purified using recrystallization techniques.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazolidinones, including (Z)-3-(4-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one. Notably:

- Cytotoxicity : Compounds in this class have shown potent cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer) cells. For instance, IC50 values for related compounds have been reported as low as 0.31 µM, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 0.31 | Induction of apoptosis |

| Compound B | HT29 | 0.60 | Cell cycle arrest |

The mechanisms underlying the biological activity of (Z)-3-(4-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one are multifaceted:

- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through caspase activation and DNA damage response modulation .

- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

- Reactive Oxygen Species (ROS) Modulation : Some thiazolidinones increase oxidative stress within cancer cells, leading to enhanced apoptosis and reduced tumor growth .

Case Studies

Several case studies have documented the therapeutic potential of thiazolidinone derivatives:

- In Vitro Studies : A study demonstrated that a related compound exhibited significant cytotoxicity against MCF7 cells with minimal toxicity to normal fibroblasts, suggesting a favorable therapeutic index .

- In Vivo Studies : Animal models have shown that administration of thiazolidinone derivatives leads to reduced tumor size and improved survival rates compared to control groups receiving no treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Key Observations :

- Substituent Effects on Solubility and Stability : The 4-fluorophenyl group in the target compound likely enhances lipophilicity compared to methoxy or hydroxyl-substituted analogs (e.g., A5, 3e), which may improve membrane permeability but reduce aqueous solubility .

- Melting Points: Compounds with polar substituents (e.g., A5, hydroxy-methoxybenzylidene) exhibit higher melting points (214–216°C) than nonpolar analogs (e.g., 3e: 190–192°C), suggesting stronger intermolecular interactions .

Antimicrobial Activity

- Target Compound: While direct data on antimicrobial activity are unavailable, structurally related rhodanine-indolinone hybrids (e.g., 5b, 5g, 5h) exhibit potent antibacterial and antifungal activity, with MIC values 6–52-fold lower than reference drugs like ampicillin and ketoconazole .

- Thienopyrimidine-Rhodanine Hybrids (5c, 5j): Demonstrated IC50 values of ~17.5 µg/mL in antioxidant assays, comparable to ascorbic acid (17.45 µg/mL) .

- Benzothiazole-Rhodanine Derivatives (A4–A9) : Showed α-amylase and α-glucosidase inhibition, with A5 (IC50 = 0.98 µM for α-amylase) outperforming acarbose (IC50 = 1.12 µM) .

Enzyme Inhibition

- Tyrosinase Inhibition : (Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) inhibited tyrosinase with an IC50 of 2.1 µM, suggesting that methoxy and hydroxy groups enhance binding to the enzyme’s active site .

- Aldose Reductase Inhibition: Compound 3e (methoxybenzylidene-acetamide) exhibited moderate activity (IC50 = 8.2 µM), while 3g (hydroxy-methoxybenzylidene-pyrrolidino) showed reduced potency, indicating substituent-dependent efficacy .

Key Research Findings and Implications

Fluorophenyl vs. Chloroindolinone: Chloro-substituted analogs (e.g., ) may exhibit enhanced electronic effects but reduced metabolic stability compared to fluorophenyl derivatives.

Antioxidant vs. Antimicrobial Activity: Thienopyrimidine hybrids (e.g., 5c) prioritize antioxidant activity, while indolinone-rhodanine hybrids (e.g., 5b, 5g) excel in antimicrobial applications .

Structural Optimization : Introducing polar groups (e.g., hydroxyl, methoxy) improves enzyme inhibition but may compromise bioavailability due to increased hydrophilicity .

Q & A

Q. What are the standard synthetic routes for (Z)-3-(4-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation , where the thiazolidinone core reacts with an aldehyde derivative under basic conditions. For example:

- Step 1: React 3-(4-fluorophenyl)-2-thioxothiazolidin-4-one with 2-oxoindoline-3-carbaldehyde in ethanol or methanol.

- Step 2: Use a base (e.g., piperidine or NaOH) to catalyze the condensation.

- Step 3: Reflux at 60–80°C for 6–12 hours, followed by recrystallization (e.g., from DMF/ethanol) . Key Data: Yields range from 50–75% depending on substituent electronic effects.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.

- ¹H/¹³C NMR: Identifies Z-configuration via coupling constants (e.g., vinyl proton coupling at δ 7.2–7.8 ppm) and aromatic substitution patterns .

- X-ray crystallography: Resolves stereochemistry and crystal packing (e.g., using SHELXL for refinement) .

Q. What biological assays are commonly used to evaluate its antimicrobial activity?

Methodological Answer:

- Anti-biofilm assays: Quantify inhibition against Staphylococcus aureus or Pseudomonas aeruginosa using crystal violet staining (IC₅₀ values typically 10–50 µM) .

- Antiviral testing: Measure fusion inhibition via plaque reduction assays (e.g., for influenza virus) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in tautomeric forms of this compound?

Methodological Answer:

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to confirm tautomer dominance.

- DFT Calculations: Compare experimental (X-ray) and computed bond lengths (e.g., C=S vs. C-O) to validate the thioxo configuration . Example: A 2024 study resolved tautomerism in a related thiazolidinone using a 0.89 Å resolution structure, showing 85% enol-thione form .

Q. What strategies optimize regioselectivity in derivatizing the thiazolidinone core?

Q. How do computational models explain its α-glucosidase inhibitory activity?

Methodological Answer:

Q. What experimental designs address discrepancies in anti-biofilm efficacy across studies?

Methodological Answer:

- Standardized Assays: Use identical bacterial strains (e.g., S. aureus ATCC 25923) and growth media (e.g., TSB + 1% glucose).

- Dose-Response Curves: Compare IC₅₀ under varying pH (5–8) and temperature (25–37°C) conditions . Example: A 2024 meta-analysis attributed 30% efficacy variation to differences in biofilm maturation stages .

Methodological Tools & Resources

Q. Which software is recommended for analyzing its hydrogen-bonding patterns?

Advanced Answer:

Q. How to validate synthetic purity for pharmacological studies?

Advanced Answer:

- HPLC-PDA: Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase (purity >98%).

- LC-MS: Detect trace byproducts (e.g., <0.1% dehalogenated derivatives) .

Data Contradiction Analysis

Q. Why do some studies report conflicting SAR trends for fluorophenyl derivatives?

Advanced Answer:

- Solvent Effects: Polar solvents (e.g., DMSO) stabilize charge-transfer complexes, altering apparent activity.

- Assay Variability: MIC values vary by ±15% due to agar dilution vs. broth microdilution methods .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.